molecular formula C18H15FN6O2 B2703838 8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-22-7

8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2703838
CAS No.: 946312-22-7
M. Wt: 366.356
InChI Key: IXDNUOHMPZHDOU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a pyridinyl group, an imidazo ring, and a triazine ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. These properties can be influenced by factors such as the compound’s structure and the presence of functional groups .

Scientific Research Applications

Synthesis and Characterization

The compound and its related structures have been a focal point in synthetic chemistry, aiming to develop new methodologies for creating complex heterocyclic compounds. For instance, research has explored the alkylation and cyclisation of related tetrahydropyrimidine derivatives to synthesize various heterocyclic compounds, including thiazolo and triazolo pyrimidines, which are significant due to their potential biological activities (Haiza et al., 2000). Such synthetic routes are crucial for developing new pharmaceuticals and materials with specific properties.

Biological Applications

The broader family of triazine derivatives, to which the compound belongs, has been investigated for antibacterial and antifungal activities. For example, chalcones, pyrazolines, and amino pyrimidines derivatives have been synthesized and evaluated for their antimicrobial properties (Solankee & Patel, 2004). This research indicates the potential of such compounds in developing new antimicrobial agents.

Antitumor and Antiviral Activities

Compounds within this chemical class have also been assessed for their antitumor and antiviral activities. Novel synthetic routes have led to the creation of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant activity against avian influenza virus (Hebishy et al., 2020). Such studies highlight the therapeutic potential of these compounds against infectious diseases and cancer.

Mechanistic Studies and Drug Development

Further research has delved into the mechanisms of action and optimization of these compounds for drug development. The optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, for example, has yielded compounds with excellent enzyme potency and cellular activity, demonstrating the role of such structures in developing novel therapeutics (Penning et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions, especially novel compounds whose properties may not be fully known .

Future Directions

Future research on this compound could involve further studying its synthesis, properties, and potential applications. This could include exploring its potential biological activities and optimizing its synthesis process .

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c19-13-3-5-14(6-4-13)24-8-9-25-17(27)15(22-23-18(24)25)16(26)21-11-12-2-1-7-20-10-12/h1-7,10H,8-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDNUOHMPZHDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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